molecular formula C10H7BrCl2N2 B13204143 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine

7-Bromo-4,6-dichloro-3-methylquinolin-8-amine

Cat. No.: B13204143
M. Wt: 305.98 g/mol
InChI Key: ZSBWGNQRUILWKD-UHFFFAOYSA-N
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Description

7-Bromo-4,6-dichloro-3-methylquinolin-8-amine is a quinoline derivative with the molecular formula C10H7BrCl2N2 and a molecular weight of 305.99 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of 3-methylquinoline, followed by amination at the 8th position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents like dichloromethane or acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

7-Bromo-4,6-dichloro-3-methylquinolin-8-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 7-Bromo-4-chloro-6-methylquinoline
  • 6-Bromo-4,7-dichloroquinoline
  • 4,6-Dichloro-3-methylquinoline

Comparison: Compared to its analogs, 7-Bromo-4,6-dichloro-3-methylquinolin-8-amine exhibits unique properties due to the specific arrangement of bromine, chlorine, and methyl groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H7BrCl2N2

Molecular Weight

305.98 g/mol

IUPAC Name

7-bromo-4,6-dichloro-3-methylquinolin-8-amine

InChI

InChI=1S/C10H7BrCl2N2/c1-4-3-15-10-5(8(4)13)2-6(12)7(11)9(10)14/h2-3H,14H2,1H3

InChI Key

ZSBWGNQRUILWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2N=C1)N)Br)Cl)Cl

Origin of Product

United States

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